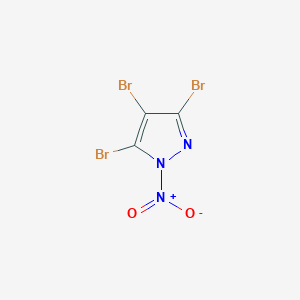
4-Chloro-2,2'-bipyridine
Vue d'ensemble
Description
4-Chloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is widely utilized in the field of supramolecular chemistry, which is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .
Synthesis Analysis
The synthesis of bipyridine cobalt complexes has been reported in the literature . Aqueous-soluble bipyridine cobalt (II/III) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices . Synthetic schemes to form these cobalt redox mediator complexes have been described .Molecular Structure Analysis
The molecular weight of 4-Chloro-2,2’-bipyridine is 190.63 . The InChI code is 1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H .Chemical Reactions Analysis
Bipyridines and their derivatives are extensively used in various applications, including as ligands in transition-metal catalysis . They are also used in the creation of photosensitizers, viologens, and in supramolecular structures .Physical And Chemical Properties Analysis
The physical form of 4-Chloro-2,2’-bipyridine is solid . It is stored in an inert atmosphere at 2-8°C . The compound is known to exist in multiple solid-state forms, including anhydrate, dihydrate, and various solvates with carboxylic acids .Applications De Recherche Scientifique
Photophysical and Redox Properties
4-Chloro-2,2'-bipyridine has been used in the synthesis and study of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines. These complexes exhibit oxidation centered on an Ir−(C-) σ-bond and ligand-centered reduction processes. They are also luminescent from 3MLCT levels, both at 77 K in a rigid matrix and at 298 K in fluid solution. The redox and absorption properties of these complexes are relatively insensitive to the remote substituents on the bipyridine ligand (Neve et al., 1999).
Coordination Compounds for Photovoltaic Applications
Coordination compounds using 4-Chloro-2,2'-bipyridine have been prepared for attachment to semiconductor metal oxide surfaces. These compounds exhibit specific optical and redox properties and have been analyzed for their binding to porous nanostructured TiO2 films. Such compounds are significant in photovoltaic applications, indicating that intimate electronic coupling between the surface link and the chromophoric ligand is not a strict requirement for effective sensitizers (Heimer et al., 1996).
Building Blocks for Responsive Compounds and Materials
Mono- and di-quaternized 4,4′-bipyridine derivatives, including 4-Chloro-2,2'-bipyridine variants, are used as building blocks for various multifunctional chromic materials/compounds. They are particularly notable for their redox activity and electrochromic aptitude, contributing to interesting phenomena like various types of chromism. These materials are often characterized as multifunctional due to their solvent-/medium- and environment-responsive nature (Papadakis, 2019).
Synthesis of Amino-Functionalized Derivatives
4-Chloro-2,2'-bipyridine is used in the synthesis of amino-functionalized derivatives, serving as versatile building blocks for sophisticated chelating ligands. These derivatives are synthesized through various homo- and cross-coupling procedures, demonstrating their synthetic versatility for different applications (Hapke et al., 2007).
Enhanced Nucleophilic Substitution in Coordination
The chemical reactivity of 4,4'-dichloro-2,2'-bipyridine changes significantly upon coordination to metal centers. When coordinated, the chlorine atoms become susceptible to nucleophilic displacement, indicating a profound effect of coordination on chemical reactivity and potential applications in catalysis and material science (Adamczak et al., 2019).
Photogeneration of Hydrogen from Water
Platinum(II) bi- and terpyridyl chloro complexes with 4,4'-dicarboxyl-2,2'-bipyridine and related structures are investigated for their role in photocatalytic production of hydrogen from water. These complexes have been studied to understand the nature of the active catalyst in such systems, which is essential for advancing photocatalytic applications (Du et al., 2008).
Safety And Hazards
Orientations Futures
Bipyridines and their derivatives have extensive applications in various fields, including as fundamental components in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The future directions of research on 4-Chloro-2,2’-bipyridine and similar compounds will likely continue to explore these applications and potentially discover new ones.
Propriétés
IUPAC Name |
4-chloro-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGJZGCPOORDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570005 | |
| Record name | 4-Chloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,2'-bipyridine | |
CAS RN |
14162-94-8 | |
| Record name | 4-Chloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)




![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)



![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)
